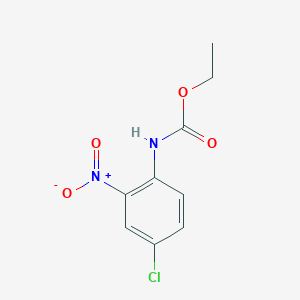

Ethyl 4-chloro-2-nitrophenylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-chloro-2-nitrophenylcarbamate, also known as CIPC, is a carbamate insecticide that is widely used in agricultural practices to control pests. This compound is known for its high effectiveness against a wide range of insects and its low toxicity to mammals, making it a popular choice for pest control in the agricultural industry.

Mechanism of Action

Ethyl 4-chloro-2-nitrophenylcarbamate acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine in the nervous system of insects. This leads to an accumulation of acetylcholine, which causes overstimulation of the nervous system and eventual paralysis of the insect.

Biochemical and Physiological Effects:

This compound has been shown to have low toxicity to mammals, but it can still have some physiological effects. Studies have shown that exposure to this compound can cause liver damage and changes in blood chemistry in animals. However, these effects are only observed at high doses and are not typically seen in humans at normal exposure levels.

Advantages and Limitations for Lab Experiments

Ethyl 4-chloro-2-nitrophenylcarbamate is a popular choice for lab experiments due to its effectiveness against a wide range of insects and its low toxicity to mammals. However, it is important to note that this compound can be harmful to aquatic organisms and should be handled with care in the lab.

Future Directions

There are several areas of future research for Ethyl 4-chloro-2-nitrophenylcarbamate. One area of interest is the development of new formulations of this compound that can be used in a wider range of applications, such as in the preservation of fruits and vegetables. Another area of research is the study of the potential environmental impacts of this compound, particularly on aquatic organisms. Additionally, there is a need for further research on the long-term effects of this compound exposure on human health.

Synthesis Methods

Ethyl 4-chloro-2-nitrophenylcarbamate is synthesized through a reaction between ethyl carbamate and 4-chloro-2-nitrophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

Ethyl 4-chloro-2-nitrophenylcarbamate has been extensively studied for its insecticidal properties and its potential use in pest control. The compound has been shown to be effective against a wide range of insects, including beetles, weevils, and moths. This compound has also been studied for its potential use in the preservation of stored grains, as it can prevent infestations by insects and other pests.

properties

Molecular Formula |

C9H9ClN2O4 |

|---|---|

Molecular Weight |

244.63 g/mol |

IUPAC Name |

ethyl N-(4-chloro-2-nitrophenyl)carbamate |

InChI |

InChI=1S/C9H9ClN2O4/c1-2-16-9(13)11-7-4-3-6(10)5-8(7)12(14)15/h3-5H,2H2,1H3,(H,11,13) |

InChI Key |

LPFZHMHGCBYDEJ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |

Canonical SMILES |

CCOC(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-hydroxybenzohydrazide](/img/structure/B255115.png)

![2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255116.png)

![3-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255120.png)

![ethyl 2-{[4-(4-methoxyphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255123.png)

![5-{3-nitrophenyl}-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255125.png)

![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B255137.png)

![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255138.png)

![N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide](/img/structure/B255140.png)

![N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide](/img/structure/B255149.png)

![5,6-dimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B255151.png)